Ethyl 4-(bromomethyl)benzenecarboximidate;hydrochloride
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Overview
Description
Ethyl 4-(bromomethyl)benzenecarboximidate;hydrochloride is an organic compound that belongs to the class of carboximidates. Carboximidates are esters formed between an imidic acid and an alcohol. This compound is known for its unique structure, which includes a bromomethyl group attached to a benzene ring, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(bromomethyl)benzenecarboximidate;hydrochloride typically involves the Pinner reaction. This reaction proceeds via the acid-catalyzed attack of nitriles by alcohols, forming imidates as their hydrochloride salts . The general mechanism involves the following steps:
Nitrile Activation: The nitrile group is activated by an acid catalyst.
Alcohol Addition: An alcohol attacks the activated nitrile, forming an imidate intermediate.
Hydrochloride Formation: The imidate intermediate is converted into its hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(bromomethyl)benzenecarboximidate;hydrochloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile.
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the imidate group into other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction typically occurs under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzene derivatives.
Oxidation: Products vary based on the oxidizing agent but can include carboxylic acids or ketones.
Reduction: Products include amines or alcohols.
Scientific Research Applications
Ethyl 4-(bromomethyl)benzenecarboximidate;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(bromomethyl)benzenecarboximidate;hydrochloride involves its reactivity as an electrophile. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, making it a valuable intermediate in various synthetic pathways . The imidate group can also participate in addition reactions, further expanding its utility in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(chloromethyl)benzenecarboximidate;hydrochloride: Similar structure but with a chloromethyl group instead of a bromomethyl group.
Ethyl 4-(methyl)benzenecarboximidate;hydrochloride: Lacks the halogen substituent, making it less reactive in nucleophilic substitution reactions.
Uniqueness
Ethyl 4-(bromomethyl)benzenecarboximidate;hydrochloride is unique due to the presence of the bromomethyl group, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in synthetic chemistry, offering versatility in the formation of complex molecules .
Properties
CAS No. |
88692-59-5 |
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Molecular Formula |
C10H13BrClNO |
Molecular Weight |
278.57 g/mol |
IUPAC Name |
ethyl 4-(bromomethyl)benzenecarboximidate;hydrochloride |
InChI |
InChI=1S/C10H12BrNO.ClH/c1-2-13-10(12)9-5-3-8(7-11)4-6-9;/h3-6,12H,2,7H2,1H3;1H |
InChI Key |
JRAOWNKNCAEHAD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)C1=CC=C(C=C1)CBr.Cl |
Origin of Product |
United States |
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